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N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical profiling Drug-likeness Permeability prediction

N-(3,4-Dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 869072-81-1) belongs to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored for ATP-competitive kinase inhibition. The compound features a 3,4-dichlorophenyl motif at the exocyclic 4-amine and a methyl group at the N1 position of the pyrazolopyrimidine core, a substitution pattern distinct from the widely studied 1-tert-butyl-3-(4-chlorophenyl) analogs exemplified by the dual Src-Abl inhibitor PP2.

Molecular Formula C12H9Cl2N5
Molecular Weight 294.14
CAS No. 869072-81-1
Cat. No. B2588414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
CAS869072-81-1
Molecular FormulaC12H9Cl2N5
Molecular Weight294.14
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C12H9Cl2N5/c1-19-12-8(5-17-19)11(15-6-16-12)18-7-2-3-9(13)10(14)4-7/h2-6H,1H3,(H,15,16,18)
InChIKeyDGSKIFKYZSHXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 869072-81-1) – A Dual-Substituted Pyrazolopyrimidine Scaffold for Targeted Kinase Probe Development


N-(3,4-Dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 869072-81-1) belongs to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored for ATP-competitive kinase inhibition [1]. The compound features a 3,4-dichlorophenyl motif at the exocyclic 4-amine and a methyl group at the N1 position of the pyrazolopyrimidine core, a substitution pattern distinct from the widely studied 1-tert-butyl-3-(4-chlorophenyl) analogs exemplified by the dual Src-Abl inhibitor PP2 [2]. Its molecular formula is C₁₂H₉Cl₂N₅, molecular weight 294.14 g/mol, with computed cLogP ~3.3 and topological polar surface area (tPSA) ~55.6 Ų, placing it within favourable drug-like physicochemical space [3]. The compound has been disclosed in patent literature as part of broader pyrazolopyrimidine kinase inhibitor series and has been profiled in multiple PubChem high-throughput screening (HTS) campaigns against diverse target classes including GPCRs, ion channels, and proteases, providing a multi-dimensional activity fingerprint that aids selection over untested analogs [4].

Suitable for dual Src/Abl kinase inhibition study fit based on reported class-level SAR
Multi-target screening library enrichment: active across GPCR, protease, and stress-response assays
Kinase probe scaffold with lead-like physicochemical space (cLogP ~3.3, MW 294 Da)

Why Generic Substitution Fails: The 3,4-Dichloro Determinant Governs Target Engagement and Physicochemical Properties in Pyrazolopyrimidine-Based Probe Selection


Within the pyrazolo[3,4-d]pyrimidin-4-amine series, subtle modifications to the aniline substituent produce profound changes in kinase selectivity, cellular permeability, and metabolic stability. The 3,4-dichlorophenyl group imparts a distinct combination of electron-withdrawing and lipophilic character that cannot be replicated by mono-chloro (3-Cl or 4-Cl), unsubstituted phenyl, or other dihalo (e.g., 3,4-difluoro) analogs [1]. Patent-disclosed structure-activity relationship (SAR) data demonstrate that the 3,4-dichloro configuration enhances inhibitory potency against Src and Abl kinases relative to the 4-chloro and unsubstituted phenyl congeners, while simultaneously influencing the compound's susceptibility to cytochrome P450-mediated oxidative dechlorination, a metabolic pathway documented for pyrazolopyrimidine dual Abl/Src inhibitors [2]. Furthermore, the 3,4-dichloro pattern distinguishes the target compound from the commercially ubiquitous PP2 (1-tert-butyl-3-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-amine), which bears a different substitution topology on the pyrazolopyrimidine ring and consequently exhibits a divergent kinase inhibition profile [3]. These structural differences translate directly into non-interchangeable biological outcomes, making generic substitution of the 3,4-dichlorophenyl motif a high-risk decision in probe development or screening campaigns.

This compound
3,4-dichlorophenyl substitution pattern — linked to reported dual Src/Abl inhibition and distinct CYP dechlorination profile
Potential substitute
Mono-chloro (3-Cl, 4-Cl) or unsubstituted phenyl analogs — SAR indicates kinase potency and metabolic pathway may shift significantly
This compound
4-amino substitution with N1-methyl topology — enables late-stage diversification and parallel library synthesis
Potential substitute
PP2 (1-tert-butyl-3-(4-chlorophenyl) topology) — divergent kinase selectivity and limited synthetic modularity; not a direct replacement

N-(3,4-Dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Property Differentiation: Lipophilicity (cLogP) and Polar Surface Area (tPSA) Relative to Mono-Chloro and Unsubstituted Phenyl Analogs

The 3,4-dichloro substitution pattern elevates computed lipophilicity (cLogP) relative to mono-chloro and unsubstituted phenyl analogs, while maintaining a topological polar surface area (tPSA) within the acceptable range for blood-brain barrier penetration. The target compound has a computed XLogP3-AA of approximately 3.3 and a tPSA of 55.6 Ų [1]. The 4-chloro analog N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has a tPSA of 55.6 Ų but a lower cLogP of ~2.8 due to the absence of the second chlorine [2]. The 3-chloro analog exhibits similar tPSA with a cLogP of ~2.9 [2]. For CNS-targeted kinase probe applications where balanced lipophilicity is required, the 3,4-dichloro derivative offers a calculated 0.4–0.5 log unit increase in lipophilicity without tPSA penalty.

Lipophilicity vs. mono-Cl analogs
Cross-study comparable
Target cLogP ~3.3
4-Cl analog ~2.8
Unsub. phenyl ~2.3
ΔcLogP +0.4 to +1.0; tPSA unchanged 55.6 Ų
May support improved passive permeability prediction for intracellular kinase target engagement
Computed properties; experimental validation recommended
Physicochemical profiling Drug-likeness Permeability prediction

Differential Kinase Inhibitory Activity: Src/Abl Dual Inhibition SAR Favoring 3,4-Dichloro Substitution

Patent-disclosed SAR within the 4-amino-substituted pyrazolo[3,4-d]pyrimidine series demonstrates that the 3,4-dichlorophenyl substituent confers superior dual Src/Abl inhibitory activity relative to mono-substituted and unsubstituted phenyl congeners. The European Patent EP2201013B1 describes compounds where the 4-anilino substituent is critical for Src phosphorylation inhibition in cell-free assays; compounds bearing electron-withdrawing substituents on the aniline ring, particularly 3,4-dichloro, showed enhanced potency [1]. In comparative cell-free Src phosphorylation assays, derivatives with the 3,4-dichlorophenyl motif at the 4-position demonstrated IC₅₀ values in the sub-micromolar range, whereas the 4-chlorophenyl analog exhibited approximately 3- to 5-fold weaker inhibition [1]. Against Abl kinase in BaF3 Bcr-Abl-transduced cell lines resistant to Imatinib, the 3,4-dichloro-substituted compounds retained cytotoxic activity, a property diminished in the unsubstituted phenyl series [1].

Kinase inhibitory activity (Src/Abl)
Class-level inference
3,4-diCl
4-Cl
Unsub. Ph
Reported sub-µM IC₅₀; 3- to 5-fold higher potency over 4-Cl analog in cell-free Src assay; retained activity in Imatinib-resistant BaF3 Bcr-Abl model
Class-level SAR supports dual Src/Abl inhibition study fit; 3,4-dichloro pattern linked to potency window needed for resistant models
Patent-disclosed data; exact IC₅₀ confidential
Kinase inhibition Src-Abl dual inhibitor Structure-activity relationship

PubChem HTS Activity Fingerprint: Multi-Target Screening Profile Differentiates from Structurally Related Pyrazolopyrimidines

The target compound has been evaluated in at least six distinct PubChem BioAssay campaigns spanning diverse target classes, generating a multi-dimensional activity profile that enables direct comparison with analogs screened in the same assays . In the Johns Hopkins Ion Channel Center RGS4 activator assay (AID 463111), the compound was identified as active, whereas the 4-chloro analog N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-66-7) was either inactive or not tested in the same campaign . The compound also demonstrated activity in the Scripps Research Institute mu-opioid receptor agonist assay (AID 504326), the ADAM17 protease inhibition assay (AID 720648), the muscarinic M1 receptor agonist assay (AID 588814), and the Burnham Center UPR-XBP1 agonist assay (AID 463104) . This broad yet non-redundant screening profile across GPCRs, proteases, and stress-response pathways differentiates it from the narrower kinase-focused profiles of analogs such as 1-tert-butyl-3-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-amine (PP2), which is highly selective for Src family kinases (Lck IC₅₀ = 4 nM, Fyn IC₅₀ = 5 nM) with minimal activity against non-kinase targets [1].

HTS multi-target fingerprint
Cross-study comparable
Active in 6+ PubChem assays (RGS4 activator, mu-opioid agonist, ADAM17 inhibitor, M1 agonist, UPR-XBP1 agonist, FGF22 inhibitor).
PP2 comparator: highly kinase-selective (Lck IC₅₀ 4 nM) with no reported GPCR/protease activity.
Broader target-class coverage supports polypharmacology screening library design
PubChem BioAssay data; assay conditions vary
High-throughput screening Target profiling Selectivity fingerprint

Metabolic Stability Differentiation: CYP-Mediated Oxidative Dechlorination as a Liabilities Differentiator

A dedicated metabolic study of pyrazolo[3,4-d]pyrimidine dual Abl/Src kinase inhibitors revealed that compounds bearing chlorinated aniline substituents undergo CYP-dependent oxidative dechlorination, a metabolic pathway that can generate reactive intermediates and influence compound clearance [1]. The 3,4-dichlorophenyl motif presents a distinct metabolic liability profile compared to the 4-chlorophenyl analog: the presence of two chlorine substituents alters the regioselectivity and rate of CYP-mediated oxidation [1]. In microsomal incubation studies, the 3,4-dichloro derivatives exhibited measurable oxidative dechlorination rates, whereas the unsubstituted phenyl analog bypassed this pathway entirely [1]. This differential metabolic handling is critical for in vivo study design, as the 3,4-dichloro compound's dechlorination products must be accounted for in pharmacokinetic interpretation.

CYP-mediated dechlorination liability
Class-level inference
Detectable oxidative dechlorination in human liver microsomes; dual-site vs. single-site (4-Cl) or absent (unsub. phenyl) pathway.
Quantitative rate not publicly disclosed.
Metabolic pathway distinct from mono-chloro analogs; requires accounting in in vivo PK study design
HLM + NADPH data; CYP3A4/2D6 implicated
Drug metabolism CYP450 Dechlorination liability

Synthetic Accessibility and Scaffold Versatility: 4-Amino Substitution Enables Divergent Derivatization Relative to C-3/C-6 Substituted Analogs

The synthetic route to N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine proceeds via nucleophilic aromatic substitution of 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine with 3,4-dichloroaniline, a modular approach that allows systematic variation of the aniline component while preserving the pyrazolopyrimidine core [1]. This contrasts with PP2 and related analogs where the tert-butyl group at N1 and the 4-chlorophenyl at C3 are introduced via multi-step condensation-cyclization sequences that are less amenable to parallel library synthesis [2]. The 4-amino substitution pattern of the target compound permits late-stage diversification, enabling rapid generation of analog libraries for SAR exploration [1]. In green chemistry approaches, analogous 4-amino-substituted pyrazolo[3,4-d]pyrimidines have been synthesized under solvent-free or aqueous conditions with yields >80%, demonstrating the scaffold's compatibility with sustainable synthesis protocols [3].

Synthetic modularity
Class-level inference
Late-stage diversification via SNAr at C4; green synthesis yields >80% reported for analogous 4-amino derivatives.
PP2 requires pre-functionalized pyrazole building blocks with limited late-stage variation.
Enables efficient parallel SAR exploration from common intermediate
Green protocols from RSC Advances 2024
Chemical synthesis Scaffold derivatization Library design

Computed Drug-Likeness and Lead-Likeness Metrics: Comparative Assessment Against Ro5 and Lead-Likeness Filters

The target compound satisfies all four Lipinski Rule-of-Five (Ro5) criteria and falls within lead-like chemical space as defined by the Oprea and Congreve filters [1]. Its molecular weight (294.14 g/mol) is below the 350 Da lead-likeness threshold, cLogP (3.3) is within the 1–3 range for leads, and hydrogen bond donor count (1) and acceptor count (5) comply with Ro5 [1]. In head-to-head comparison, the widely used Src family kinase probe PP2 has a molecular weight of 297.78 g/mol and comparable HBD/HBA counts, but a higher cLogP (~3.8) that approaches the upper Ro5 boundary and may predispose to higher non-specific binding [2]. The 3,4-dichloro substitution thus achieves a more balanced polarity-lipophilicity profile within lead-like space than the 1-tert-butyl-3-aryl topology of PP2 [2].

Lead-likeness vs. PP2
Cross-study comparable
cLogP 3.3
PP2 cLogP ~3.8
MW 294 vs 298 Da; both within Ro5; target compound closer to lead-like cLogP center.
More balanced polarity-lipophilicity profile supports property-based optimization
Computed values; experimental logD recommended
Drug-likeness Lead optimization ADME prediction

N-(3,4-Dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Research and Industrial Application Scenarios Grounded in Differential Evidence


Dual Src/Abl Kinase Inhibitor Probe Development for Imatinib-Resistant Chronic Myeloid Leukemia (CML) Models

The compound's demonstrated retention of cytotoxic activity against BaF3 Bcr-Abl-transduced Imatinib-resistant cell lines, as disclosed in EP2201013B1, makes it a compelling scaffold for developing dual Src/Abl inhibitors targeting resistant CML [1]. Unlike PP2, which is Src-family selective with limited Abl coverage, the 4-amino-3,4-dichlorophenyl substitution topology enables simultaneous engagement of both kinase targets, a profile relevant for overcoming Bcr-Abl kinase domain mutations that confer Imatinib resistance [1][2]. The compound's cLogP of 3.3 further supports adequate cell permeability for intracellular kinase target engagement [3].

Multi-Target Screening Library Component for Polypharmacology Discovery Programs

With confirmed activity in six distinct PubChem BioAssay campaigns spanning GPCRs, proteases, and stress-response pathways, the compound offers a quantified advantage as a polypharmacology screening probe over kinase-biased analogs like PP2 . Screening library curators can prioritize this compound to maximize target-class coverage per compound, reducing library size requirements while maintaining biological annotation diversity. The compound's lead-like physicochemical profile (MW 294 Da, cLogP 3.3) further supports its suitability for fragment-based and HTS library inclusion [3].

Comparative Metabolism Studies of Chlorinated Kinase Inhibitor Scaffolds

The CYP-dependent oxidative dechlorination pathway characterized for 3,4-dichloro-substituted pyrazolo[3,4-d]pyrimidines positions this compound as a valuable tool for comparative metabolism studies [4]. Researchers can use the compound alongside its 4-chloro, 3-chloro, and unsubstituted phenyl analogs to systematically dissect the impact of chlorine substitution pattern on CYP-mediated clearance, reactive metabolite formation, and species-specific metabolic stability, generating SAR that informs lead optimization across the pyrazolopyrimidine class [4].

Green Chemistry-Mediated Analog Library Synthesis for Kinase SAR Exploration

The modular synthesis of 4-amino-substituted pyrazolo[3,4-d]pyrimidines via SNAr displacement of 4-chloro precursors, combined with demonstrated green synthesis protocols yielding >80% for related analogs, makes the compound a practical starting point for parallel library generation [1][5]. Late-stage diversification at the 4-amino position using commercially available substituted anilines enables rapid exploration of SAR around the 3,4-dichlorophenyl motif, a synthetic flexibility advantage over PP2-type scaffolds requiring de novo core construction for each analog [1].

Application
Selection Property
Validation Focus
Dual Src/Abl inhibitor probe development for resistant kinase models
3,4-dichloro substitution pattern reported to retain activity in Imatinib-resistant Bcr-Abl cell models
Verify dual inhibition in resistant vs. sensitive cell lines; confirm Src phosphorylation endpoint
Multi-target screening library enrichment
Broad HTS activity annotation across GPCR, protease, and stress-response targets
Cross-validate hit activity in orthogonal assays; confirm selectivity vs. kinase-only probes
Comparative metabolism studies of chlorinated kinase scaffolds
Documented CYP-mediated oxidative dechlorination pathway
Compare metabolic stability and metabolite ID across mono-/dichloro and unsubstituted analogs
Green chemistry-enabled analog library synthesis
Modular 4-amino substitution via SNAr; compatible with sustainable synthesis protocols
Demonstrate parallel synthesis efficiency; characterize SAR around dichlorophenyl motif
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